molecular formula C13H10Cl2N4O2S B15012402 N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B15012402
M. Wt: 357.2 g/mol
InChI Key: NKEOCHLJNFDBDH-NGYBGAFCSA-N
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Description

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorohydroxyphenyl group, a pyrimidinylsulfanyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the dichlorohydroxyphenyl and pyrimidinylsulfanyl groups suggests potential interactions with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to the specific combination of functional groups in its structure. The dichlorohydroxyphenyl group provides potential sites for further chemical modification, while the pyrimidinylsulfanyl group offers potential interactions with biological targets. This combination of features makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C13H10Cl2N4O2S

Molecular Weight

357.2 g/mol

IUPAC Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C13H10Cl2N4O2S/c14-9-4-8(12(21)10(15)5-9)6-18-19-11(20)7-22-13-16-2-1-3-17-13/h1-6,21H,7H2,(H,19,20)/b18-6+

InChI Key

NKEOCHLJNFDBDH-NGYBGAFCSA-N

Isomeric SMILES

C1=CN=C(N=C1)SCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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